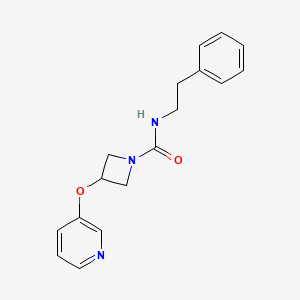
N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a chemical compound with diverse applications in scientific research. Its unique structure enables investigations in various fields such as drug discovery, materials science, and catalysis.
Synthesis Analysis
The synthesis of this compound involves the design and preparation of novel derivatives. One study focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, some of these derivatives exhibited significant activity against TB, making them potential candidates for further development .Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) with a phenethyl group and a pyridin-3-yloxy substituent. The ring strain in azetidines contributes to their unique properties .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Coatings
The compound’s structure suggests potential use in the development of antibacterial and antimicrobial coatings. These coatings are crucial for medical devices and hospital surfaces to prevent the spread of infections .
CO2 Adsorption
Its chemical properties may allow it to be utilized in CO2 adsorption processes. This application is significant in the development of technologies aimed at reducing greenhouse gas emissions .
Chelation Therapy
The compound could be explored as a chelating agent due to its potential to bind with metal ions. Chelation therapy is used to treat heavy metal poisoning by binding to the metals and allowing them to be excreted from the body .
Materials Templating
N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide might be used in materials templating. This process involves creating a material with a specific structure or pattern, which can be used in various nanotechnology applications .
Non-viral Gene Transfection
The compound may serve as a non-viral vector for gene transfection. This is a method of introducing genetic material into cells without using viruses, which is safer and avoids immune responses .
Polymerization
Due to its ring-strained nitrogen-containing monomer, it could be a building block for polyamines through anionic and cationic ring-opening polymerization. This has implications for creating new types of polymers with unique properties .
Catalysis
It could act as a catalyst in chemical reactions, particularly in transfer hydrogenation processes. This would be valuable in synthetic chemistry for the production of various chemicals .
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-10-8-14-5-2-1-3-6-14)20-12-16(13-20)22-15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFNFXYXNWWLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2750937.png)
![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)


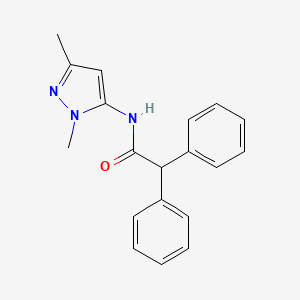

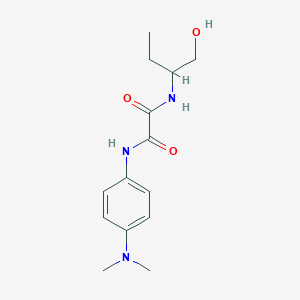
![N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2750952.png)


![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)
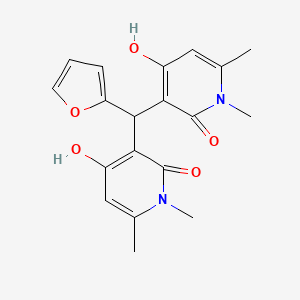
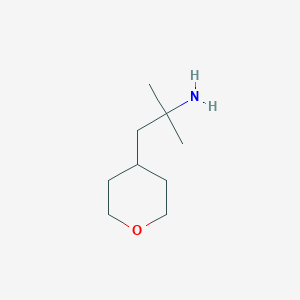
![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)